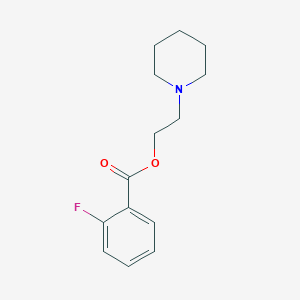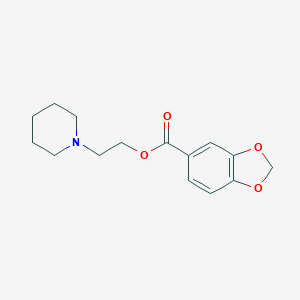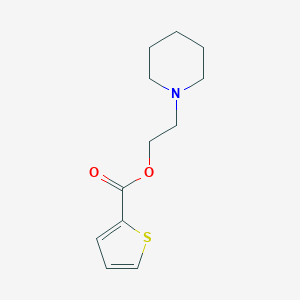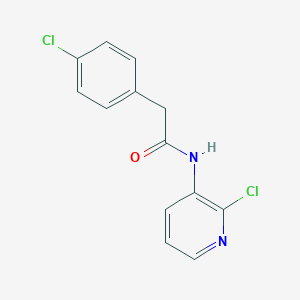
2-(1-piperidinyl)ethyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidinyl)ethyl 2-fluorobenzoate is an organic compound with the molecular formula C14H18FNO2 It is a derivative of benzoic acid and piperidine, featuring a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesizers and optimized reaction conditions can further streamline the production process, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)ethyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 2-Piperidin-1-ylethyl 2-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(1-piperidinyl)ethyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)ethyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The piperidine ring can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-1-ylethyl benzoate: Lacks the fluorine atom, which may result in different binding properties and biological activity.
2-Fluorobenzoic acid: Lacks the piperidine moiety, which affects its solubility and reactivity.
2-Piperidin-1-ylethyl 4-fluorobenzoate: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.
Uniqueness
2-(1-piperidinyl)ethyl 2-fluorobenzoate is unique due to the presence of both the piperidine ring and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential as a pharmacological agent.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-fluorobenzoate |
InChI |
InChI=1S/C14H18FNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
QOAQHDZIUMNBCR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)


![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)






